molecular formula C33H57N3O9 B1674290 Fusafungine CAS No. 1393-87-9

Fusafungine

Cat. No.: B1674290
CAS No.: 1393-87-9
M. Wt: 639.8 g/mol
InChI Key: MIZMDSVSLSIMSC-OGLSAIDSSA-N
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Description

Fusafungine is a cyclohexadepsipeptide antibiotic complex produced by the ascomycete Fusarium lateritium . It has been historically studied for its dual bacteriostatic and anti-inflammatory properties, with research applications focused on models of upper respiratory airways disease (URAD), such as rhinopharyngitis, sinusitis, and laryngitis . Its mechanism of action involves the downregulation of pro-inflammatory cytokines and the expression of intercellular adhesion molecule-1 (ICAM-1), providing a valuable research model for investigating local immune responses in airway mucosa . While this compound was previously used in human medicine, its marketing authorizations in the European Union were revoked in 2016 following a review that concluded its benefits did not outweigh the risks of rare but serious allergic reactions . This regulatory history makes it a particularly relevant compound for pharmacological and toxicological safety research. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses in humans.

Properties

IUPAC Name

(3S,9S,15S)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H57N3O9/c1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h16-27H,1-15H3/t22-,23-,24-,25?,26?,27?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZMDSVSLSIMSC-OGLSAIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)OC(C(=O)N([C@H](C(=O)OC(C(=O)N([C@H](C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H57N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50912008
Record name 4,10,16-Trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

639.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393-87-9, 11113-62-5
Record name Fusafungine [INN:BAN:DCF]
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Record name Enniatin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fusafungine
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4,10,16-Trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
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Record name Fusafungine
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Preparation Methods

Natural Fermentation Methods

Strain Selection and Genetic Optimization

The production of fusafungine via natural fermentation relies heavily on the selection and genetic manipulation of Fusarium strains. Early methods utilized Fusarium lateritium CBS 119.63, which yielded approximately 0.1–0.2 g/L of this compound under laboratory conditions. However, the development of Fusarium lateritium servier CBS 675.80 marked a breakthrough, achieving yields of 0.6–0.9 g/L—a sixfold increase compared to its predecessor. This strain, stabilized through lyophilization on separated milk, exhibits enhanced metabolic activity due to mutations induced by ultraviolet radiation and chemical agents like nitrosoguanidines.

Table 1: this compound Yield Across Fusarium Strains
Strain Yield (g/L) Fermentation Medium
CBS 119.63 (quince) 0.1–0.12 Quince-tree compost
CBS 119.63 (acacia) 0.14–0.17 Acacia compost
CBS 675.80 0.6–0.9 Optimized broth

Fermentation Process Parameters

Optimal this compound production requires precise control over fermentation conditions:

  • Medium Composition : A nutrient-rich broth containing glucose (40 g/L), peptone (10 g/L), and KH₂PO₄ (1 g/L) is standardized for industrial-scale production. The pH is adjusted to 5.4–5.5 pre-sterilization, stabilizing at 4.8–5.0 post-autoclaving.
  • Aeration and Agitation : Aeration rates of 1 L air/min/L medium ensure sufficient oxygen supply for mycelial growth.
  • Temperature and Duration : Fermentation occurs at 28°C for 95±5 hours, terminating when carbohydrate depletion reaches 90%.

Extraction and Purification

Post-fermentation, this compound is extracted from the broth using chlorinated solvents (e.g., dichloromethane), followed by evaporation under reduced pressure. The crude extract is dissolved in hydrocarbon solvents and re-extracted with aqueous ethanol (70% v/v) to remove impurities. Final purification involves activated carbon treatment and recrystallization from ethyl alcohol-water mixtures, achieving >95% purity.

Synthetic Modification Approaches

Solid-Phase Peptide Synthesis (SPPS)

While fermentation dominates industrial production, SPPS offers a route to customized this compound analogs. The cyclic depsipeptide structure is assembled using Fmoc-protected N-methylamino acids and D-α-hydroxyvaleric acid. Key steps include:

  • Linear Chain Assembly : Residues are sequentially added to a Wang resin using HBTU activation.
  • Cyclization : The linear hexadepsipeptide is cleaved from the resin and cyclized in solution via HATU-mediated lactonization.
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile-water gradient) isolates the target compound.

Chemical Modifications for Enhanced Bioactivity

Modifying the hydroxy acid or amino acid subunits alters this compound’s pharmacological profile. For example:

  • Enniatin B1 Analogues : Substituting L-N-methylvaline with L-N-methylleucine increases lipid solubility, enhancing mucosal penetration.
  • Hydroxyl Group Esterification : Acetylation of D-α-hydroxyvaleric acid improves metabolic stability in vivo.

Comparative Analysis of Preparation Methods

Table 2: Fermentation vs. Synthetic Synthesis
Parameter Fermentation Synthetic Synthesis
Yield 0.6–0.9 g/L 10–15% (overall)
Time 4–5 days 2–3 weeks
Cost $120–150/g $800–1,200/g
Scalability Industrial (1,000 L) Laboratory (<10 g)

Fermentation remains superior for large-scale production due to cost-effectiveness and established infrastructure. However, synthetic methods enable structural diversification, critical for overcoming antibiotic resistance.

Scientific Research Applications

Medical Applications

Fusafungine has been primarily utilized in the treatment of upper respiratory tract infections (URTIs). Clinical studies have demonstrated its efficacy in reducing symptoms associated with these infections, which are often complicated by bacterial superinfections. A significant study involving 166 patients indicated that treatment with this compound resulted in a substantial reduction of URTI symptoms, with 92.1% of physicians rating the treatment as excellent or good .

Key Findings:

  • Efficacy: Significant symptom reduction was noted (p < 0.001).
  • Acceptability: 77.7% of patients required no further treatment after seven days.
  • Tolerability: Extremely well tolerated, with poor acceptability reported by only one patient.

Antimicrobial Properties

This compound exhibits bacteriostatic activity against various microorganisms responsible for respiratory infections. Its mechanism includes anti-inflammatory effects, which are believed to involve the inhibition of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α . This dual action enhances its therapeutic profile in managing infections where inflammation plays a critical role.

Clinical Studies:

  • A randomized double-blind study showed that this compound significantly alleviated symptoms of rhinitis and pharyngitis compared to placebo .
  • In a multicenter study, improvements in symptoms like dysphagia and nasal obstruction were documented, with substantial regression noted in many cases .

Potential Agricultural Uses

Research has also explored this compound's antifungal properties for agricultural applications. Its effectiveness as a biopesticide has been investigated due to its ability to combat fungal pathogens that affect crops. This aspect is particularly relevant given the rising concerns over chemical pesticides' environmental impact and the need for sustainable agricultural practices.

Research on Resistance Mechanisms

As antibiotic resistance becomes increasingly problematic, this compound's unique mechanisms present an opportunity for developing new therapeutic strategies. Studies have focused on its action against resistant strains of bacteria and fungi, highlighting its potential role in combating resistant infections .

Table 1: Summary of Clinical Studies on this compound

Study ReferenceStudy DesignSample SizeTreatment DurationKey Findings
Abruzzi, 1968Double-blind placebo-controlled2007 daysSignificant symptom reduction in URTIs
Feutren, 1980Open multicenter study2002VariedHigh rates of symptom improvement across multiple categories
Samolinski, 1997Open multicenter studyNot specifiedVariedDocumented improvements in dysphagia and nasal obstruction

Table 2: Mechanisms of Action

MechanismDescription
Bacteriostatic ActivityInhibits bacterial growth through interference with protein synthesis
Anti-inflammatory EffectsReduces inflammation by inhibiting pro-inflammatory cytokines
Antifungal PropertiesEffective against various fungal pathogens; potential biopesticide use

Case Study 1: Efficacy in Upper Respiratory Tract Infections

A multi-center study assessed the effectiveness of this compound in adults with URTIs. Patients reported significant symptom relief after treatment, with most not requiring further medical intervention post-treatment.

Case Study 2: Antimicrobial Resistance

Research into this compound's efficacy against antibiotic-resistant strains has shown promising results, suggesting its potential role in future therapeutic regimens aimed at resistant infections.

Mechanism of Action

Fusafungine exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Pharmacological Profile

Compound Mechanism Spectrum Anti-Inflammatory Action Resistance Risk
Fusafungine Bacteriostatic; inhibits ICAM-1/cytokines Gram-positive bacteria, Mycoplasma, Candida Yes (ICAM-1 downregulation) Low/no induction of resistance
Tyrothricin Bactericidal; disrupts bacterial cell membranes Gram-positive bacteria (limited Gram-negative) No Low (localized use)
Systemic Antibiotics Bactericidal/bacteriostatic; target-specific (e.g., β-lactams, macrolides) Broad-spectrum (varies by class) No High (global resistance crisis)
Other N&Ts Variable (e.g., antiseptics, decongestants) Non-specific Some (e.g., corticosteroids in combination) Minimal (non-antibiotic mechanisms)

Key Findings :

  • This compound uniquely combined antimicrobial and anti-inflammatory effects, unlike Tyrothricin or systemic antibiotics .
  • Systemic antibiotics, while broader in spectrum, pose higher resistance risks .

Efficacy in Clinical Settings

  • This compound: Demonstrated significant symptom reduction in follicular pharyngitis (70% improvement vs. placebo) and experimentally induced rhinosinusitis in animal models . Post-tonsillectomy use reduced pain and antibiotic needs .
  • Tyrothricin: Limited data on standalone efficacy; often used in combination with other agents .

Impact of Withdrawal on Prescribing Trends

After this compound’s withdrawal in 2016:

  • Tyrothricin : Transient increase in ENT practices (+5.5–12.5%) .

Critical Considerations

  • Excipient Variability: this compound’s mucosal permeation was influenced by isopropyl myristate and ethanol concentrations, raising questions about bioavailability .
  • Regulatory Lessons : this compound’s withdrawal underscores the need for rigorous post-marketing surveillance and quality-by-design risk assessments .

Biological Activity

Fusafungine is a bacteriostatic agent with notable anti-inflammatory properties, primarily used in the treatment of upper respiratory tract infections. Its biological activity has been extensively studied, revealing its efficacy against various bacterial strains and its impact on inflammatory responses.

This compound operates through multiple mechanisms:

  • Bacteriostatic Effect : It inhibits the growth of bacteria such as Streptococcus pneumoniae, Staphylococcus aureus, and Branhamella catarrhalis .
  • Anti-inflammatory Activity : Studies indicate that this compound can significantly reduce the production of pro-inflammatory cytokines. Specifically, it has been shown to inhibit IL-1 by 80% and TNF-alpha by 68% in macrophages, suggesting a strong anti-inflammatory potential .
  • Impact on Immune Response : this compound enhances the activity of natural killer (NK) cells and promotes IL-2 production, which may contribute to its therapeutic effects in infections .

Case Studies and Clinical Trials

  • Acute Rhinopharyngitis : A pooled analysis of clinical trials demonstrated that this compound led to a 61.5% improvement in nasal symptoms over four days compared to 46.8% with placebo . In a multicenter trial involving 1300 patients, this compound was reported to have very good efficacy in treating both viral and bacterial infections without significant differences in outcomes between the two types .
  • Rhinosinusitis : In an animal model study involving rabbits with induced bacterial rhinosinusitis, this compound treatment resulted in significant recovery from inflammation and reduced bacterial load within the nasal cavities . Histopathological assessments confirmed decreased inflammation after treatment.
  • Comparison with Other Treatments : In studies comparing this compound with non-steroidal anti-inflammatory drugs (NSAIDs) and antibiotics, no significant differences in effectiveness were observed, indicating that this compound could be a viable monotherapy option for respiratory infections .

Side Effects and Safety Profile

Despite its efficacy, this compound is associated with certain risks:

  • Adverse Reactions : There have been reports of hypersensitivity reactions, including anaphylaxis, leading to fatalities in some cases . The European Medicines Agency (EMA) noted six fatal cases post-marketing, primarily related to allergic reactions .
  • Tolerance : In clinical studies, tolerance was rated as very good in 56% of cases and good in 40%, with only 4% reporting poor tolerance .

Summary of Findings

Study TypeEfficacy (%)Side Effects (%)Notes
Acute Rhinopharyngitis61.54Significant improvement over placebo
Rhinosinusitis (Animal Study)N/AN/ADecreased inflammation and bacterial load
Multicenter Trial (1300 patients)N/A12No difference between viral/bacterial efficacy

Q & A

Q. What experimental models are used to investigate Fusafungine’s anti-inflammatory mechanisms in vitro?

Methodological Answer: To study this compound’s anti-inflammatory effects, researchers often use human alveolar macrophages exposed to varying concentrations of the compound. Flow cytometry is employed to measure changes in CD54 (ICAM-1) expression and mean fluorescence intensity (mFI). For example, at 8 μg/mL, this compound reduces CD54+ cells from 96% to 28% and mFI from 225 to 134, indicating dose-dependent modulation of inflammatory markers .

Q. How is this compound’s efficacy evaluated in clinical trials for upper respiratory infections?

Methodological Answer: Randomized double-blind placebo-controlled trials (RCTs) are standard. Efficacy is assessed via symptom scores (e.g., nasal congestion, sore throat) and responder rates (patients showing improvement). A pooled analysis of three RCTs (532 patients) demonstrated this compound’s superiority over placebo, with 61.5% responders vs. 46.8% (odds ratio: 1.8, p=0.01). Early treatment further improved outcomes (65.9% vs. 38.3% responders) .

Q. What microbial biosynthesis pathways produce this compound?

Methodological Answer: this compound, classified as an enniatin, is biosynthesized by Fusarium lateritium. Its structure includes cyclic hexadepsipeptides formed via non-ribosomal peptide synthetases (NRPS). Comparative studies with other fungal antibiotics (e.g., helvolic acid) highlight unique enzymatic steps in its production, though detailed genetic pathways require further elucidation .

Q. How do researchers address variability in clinical trial outcomes for this compound?

Methodological Answer: Meta-analyses and subgroup analyses are critical. For instance, a Cochrane review found this compound improved laryngitis symptoms at day 5 (RR: 1.50, 95% CI: 1.02–2.20) but not at day 28, highlighting the need for time-dependent outcome measures. Blinding, placebo controls, and standardized symptom scales reduce bias .

Advanced Research Questions

Q. What methodologies are used to assess the impact of this compound’s market withdrawal on antibiotic prescribing patterns?

Methodological Answer: Interrupted time series (ITS) regression analysis with segmented regression models is employed. For example, post-withdrawal data from German GP and ENT practices showed a 6.4–9.0% increase in alternative nasal/throat preparations (N&Ts) but no rise in antibiotics. Control groups (non-prescribing practices) validated causality, while Durbin-Watson tests addressed autocorrelation .

Q. How can contradictory findings between this compound’s efficacy and safety profiles be resolved?

Methodological Answer: Benefit-risk analyses integrate RCT efficacy data with pharmacovigilance reports. While RCTs showed symptom improvement (OR: 1.8), post-market surveillance revealed serious allergic reactions (0.17 cases per 1,000 prescriptions). Sensitivity analyses and subgroup stratification (e.g., early vs. late treatment) contextualize trade-offs .

Q. What strategies optimize in vitro-to-clinical translation of this compound’s anti-inflammatory effects?

Methodological Answer: Mechanistic studies using primary human cells (e.g., macrophages) are paired with biomarker validation in clinical samples. For instance, ICAM-1 suppression observed in vitro aligns with reduced cytokine levels in patient nasal lavage fluids. Dose-response curves and pharmacokinetic modeling ensure translatability .

Q. How do researchers design pharmacovigilance studies to evaluate post-market drug withdrawals?

Methodological Answer: Retrospective cohort designs with matched controls are key. After this compound’s withdrawal, IMS Disease Analyzer data identified substitution trends using predefined criteria (e.g., ≥0.5% prescribing rate pre-withdrawal). Confounding factors (e.g., seasonal infection rates) were adjusted via multivariate regression .

Tables

Table 1 : Key Clinical Trial Outcomes for this compound

Outcome MeasureThis compound GroupPlacebo GroupOdds Ratio (95% CI)Reference
Responders (Day 4)61.5%46.8%1.8 (1.1–2.9)
Early Treatment Responders65.9%38.3%3.08 (1.1–8.6)
Laryngitis Cure (Day 5)93 participants-1.50 (1.02–2.20)

Table 2 : Impact of this compound Withdrawal on Prescribing Trends (Germany)

Treatment CategoryGP Practices Change (%)ENT Practices Change (%)Statistical Significance (p)Reference
Other N&Ts+6.4 (2.3–10.5)+9.0 (5.5–12.5)<0.05
AntibioticsNo significant changeNo significant change>0.05

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Fusafungine
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